molecular formula C9H7N3O3 B12999858 4-Methoxy-8-nitrocinnoline

4-Methoxy-8-nitrocinnoline

Cat. No.: B12999858
M. Wt: 205.17 g/mol
InChI Key: PKAAFHUWDHDRLF-UHFFFAOYSA-N
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Description

4-Methoxy-8-nitrocinnoline is an organic compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol It is a derivative of cinnoline, characterized by the presence of a methoxy group at the 4-position and a nitro group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-8-nitrocinnoline typically involves the nitration of 4-methoxycinnoline. The reaction is carried out under controlled conditions using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-8-nitrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-8-nitrocinnoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-8-nitrocinnoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-8-nitrocinnoline is unique due to the presence of both methoxy and nitro groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methoxy-8-nitrocinnoline

InChI

InChI=1S/C9H7N3O3/c1-15-8-5-10-11-9-6(8)3-2-4-7(9)12(13)14/h2-5H,1H3

InChI Key

PKAAFHUWDHDRLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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